

ethane hydrate formation from dissolved gas in aqueous solutions

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Compound of Interest

Compound Name: *Ethane hydrate*

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An In-depth Technical Guide to the Formation of **Ethane Hydrate** from Dissolved Gas in Aqueous Solutions

Introduction

Clathrate hydrates are crystalline, ice-like solids in which guest molecules are trapped within a lattice of hydrogen-bonded water molecules. **Ethane hydrate**, a specific type of clathrate, is of significant interest in the fields of flow assurance in the oil and gas industry, energy storage, and as a model system for understanding the fundamental principles of hydrate formation.[\[1\]](#)[\[2\]](#) Ethane (C_2H_6) is a primary component of natural gas and is known to readily form gas hydrates under specific conditions of high pressure and low temperature.[\[3\]](#)

Typically, ethane forms a Structure I (sI) hydrate, which is composed of two types of polyhedral cages: a small pentagonal dodecahedron (5^{12}) and a larger tetrakaidecahedron ($5^{12}6^2$).[\[3\]](#)[\[4\]](#) The unit cell of an sI hydrate consists of two small 5^{12} cages and six large $5^{12}6^2$ cages.[\[4\]](#) While ethane molecules are generally considered too large to occupy the small cages, studies have shown that at high pressures, some small cage occupancy can occur.[\[5\]](#) This guide provides a comprehensive overview of the thermodynamic conditions, kinetic processes, molecular mechanisms, and experimental protocols associated with the formation of **ethane hydrate** from dissolved gas in aqueous solutions.

Thermodynamics of Ethane Hydrate Formation

The formation of **ethane hydrate** is governed by thermodynamic equilibrium, where the solid hydrate phase coexists with the aqueous and vapor/liquid ethane phases. This equilibrium is highly sensitive to pressure, temperature, and the composition of the aqueous phase.

Phase Equilibrium Conditions

The phase boundary for **ethane hydrate** formation dictates the specific temperature and pressure conditions required for the hydrate to be the stable phase. Below this boundary, ethane and water exist as separate fluid phases; above it, they combine to form the solid hydrate. The equilibrium curve increases monotonically, meaning higher pressures are required for hydrate formation at higher temperatures.[\[5\]](#)

Table 1: Thermodynamic Equilibrium Conditions for **Ethane Hydrate** Formation in Pure Water

Temperature (K)	Pressure (MPa)	Source
273.15 - 282.15	0.6 - 2.6	[6]
277.0	~0.8	[7]
274.2	(Vapor Composition Dependent)	[8]
278.15	0.870	[3]
280.15	1.131	[3]

| 290 - 324 | 20 - 479 |[\[5\]](#) |

Influence of Additives on Phase Equilibrium

The thermodynamic conditions for hydrate formation can be significantly altered by the presence of chemical additives, which are broadly classified as inhibitors or promoters.[\[9\]](#)

- Inhibitors: Thermodynamic inhibitors, such as salts (e.g., NaCl, KCl) and alcohols (e.g., methanol), shift the hydrate equilibrium curve to lower temperatures and higher pressures, effectively making formation more difficult.[\[10\]](#)[\[11\]](#) This is a critical strategy for preventing hydrate plugs in industrial pipelines.[\[1\]](#)

- Promoters: Thermodynamic promoters like tetrahydrofuran (THF) stabilize the hydrate structure, reducing the pressure required for formation at a given temperature.[1][12] Ethane and THF can exhibit a competitive effect on hydrate formation, particularly at higher THF concentrations.[13]

Table 2: Effect of Inhibitors on **Ethane Hydrate Phase Equilibrium**

System	Additive	Concentration (wt%)	Average Temperature Shift (K)	Average Pressure Shift (MPa)	Source
Ethane + Water	Methanol	5	(Formation at higher pressure)	-	[10][11]
Ethane + Water	NaCl	5	(Formation at higher pressure)	-	[10][11]
Ethane + Water	KCl	5	(Formation at higher pressure)	-	[10][11]
Ethane + Water	MEG (7%) + TMAB (3%)	10	~1.78 (reduction)	~0.116 (reduction)	[14]
Ethane + Water	MEG (5%) + TMAB (5%)	10	~2.43 (reduction)	~0.123 (reduction)	[14]

(MEG = Monoethylene Glycol; TMAB = Tetra-n-butylammonium Bromide)

Kinetics of Ethane Hydrate Formation

The kinetics of hydrate formation describe the rate at which the process occurs and involve two primary stages: nucleation and crystal growth. These processes are influenced by factors such as the degree of supercooling (the difference between the operating temperature and the equilibrium temperature), pressure, and the interfacial area between gas and liquid.[6]

- Nucleation: This is the initial formation of a stable, microscopic hydrate crystal nucleus from the dissolved gas and water molecules. It is a stochastic process that often involves an induction time, a delay before rapid crystal growth begins. Molecular dynamics simulations are a key tool for studying nucleation at the molecular level.[4][15]
- Crystal Growth: Once a stable nucleus has formed, it grows by the continuous incorporation of guest (ethane) and host (water) molecules. The rate of growth is often controlled by mass transfer of the dissolved gas to the crystal surface and heat transfer away from the growing interface.[3] Studies have shown that for **ethane hydrate**, the gas consumption rate during growth can be relatively constant with time under isobaric and isothermal conditions.[3]

Surfactants such as sodium dodecyl sulfate (SDS) can act as kinetic promoters, increasing the rate of hydrate formation without changing the thermodynamic equilibrium conditions.[16]

Table 3: Kinetic Data for **Ethane Hydrate** Formation

System	Initial Pressure (MPa)	Temperature (K)	Stirring Rate (rpm)	Key Kinetic Finding	Source
Ethane-Water	0.6 - 2.6	274 - 282	(Stirred)	Rate is governed by interfacial area, pressure, temperature, and degree of supercooling.	[6]
Ethane-Water	1.56 - 2.46	275.2	800	Increasing initial pressure promotes formation kinetics.	[16]

| Methane-Ethane Mix | ~3.6 | 277.15 | 800 | A thermodynamic natural path model showed good agreement with experimental data. | [17] |

Molecular Mechanism of Nucleation and Growth

Molecular Dynamics (MD) simulations provide invaluable insight into the nanoscale mechanisms of hydrate formation. The process begins with the clustering of dissolved ethane guest molecules in the water, which then become coordinated with water molecules.[4] This leads to the formation of initial cage-like structures.

For **ethane hydrate**, simulations have revealed that the nucleation process can be dominated by the initial formation of a kinetically favored, oblong $4^{15}106^2$ cage, which is not present in the final stable crystal structure.[4] These transient cages restrict the orientation of the guest ethane molecule. Subsequently, these initial cages undergo a transformation into the thermodynamically favored $5^{12}6^2$ cages that characterize the stable sI structure.[4] Once these stable cages form, they act as templates for further crystal growth.

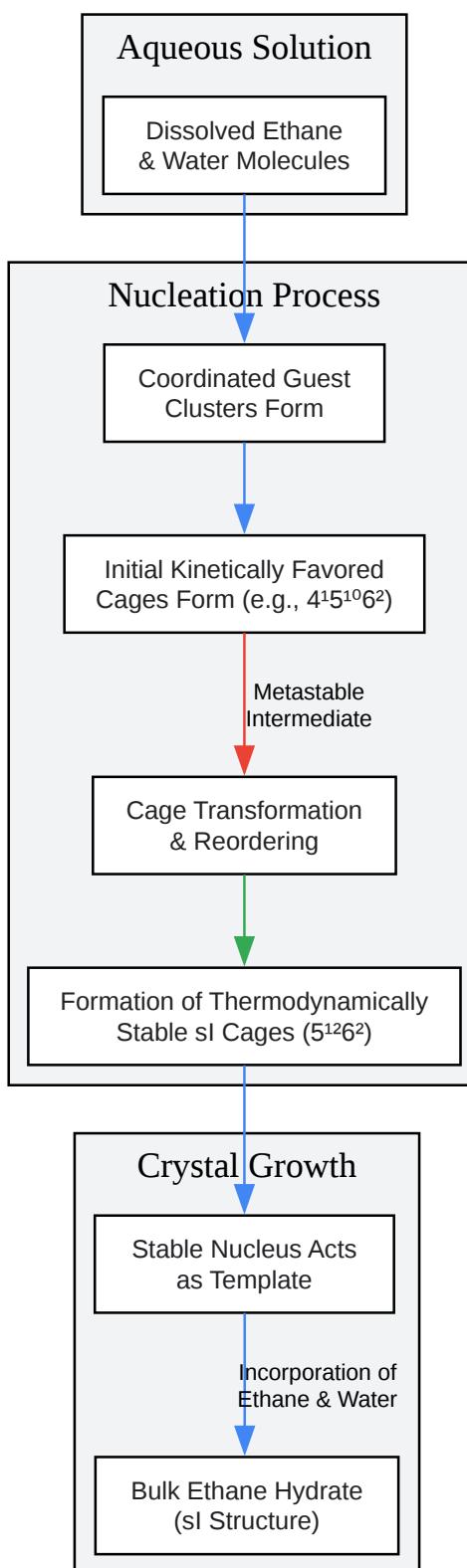
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Diagram 1: Molecular pathway of **ethane hydrate** nucleation and growth. (Max Width: 760px)

Experimental Protocols

The study of **ethane hydrate** formation relies on specialized high-pressure equipment and analytical techniques. Below are outlines of key experimental methodologies.

Protocol: Determination of Phase Equilibrium via Isochoric Pressure Search

This method is widely used to accurately determine the hydrate dissociation point, which represents a point on the phase equilibrium curve.

- Apparatus: A high-pressure, temperature-controlled reactor (view cell) equipped with pressure and temperature sensors, a magnetic stirrer, and a data acquisition system.
- Preparation: The reactor is filled with a known volume of the aqueous solution (e.g., pure water or a solution with inhibitors). The vessel is then purged and pressurized with ethane gas to a pressure well above the expected hydrate formation pressure.
- Formation: The system is cooled at a constant rate while being stirred to promote mixing. Hydrate formation is indicated by a sharp drop in pressure as gas is consumed to form the solid hydrate. The system is left for a period to ensure maximum hydrate conversion.
- Dissociation: The stirrer is turned off, and the system is heated in very small, discrete temperature steps. At each step, the system is allowed to stabilize.
- Data Analysis: The pressure and temperature are recorded continuously. The hydrate dissociation point is identified as the inflection point on the pressure-temperature curve where the heating curve deviates from the cooling curve. This point signifies the final melting of the hydrate crystals.[14]

Protocol: Measurement of Formation Kinetics in a Semi-Batch Stirred Reactor

This protocol is designed to measure the rate of gas consumption during hydrate growth under controlled conditions.

- Apparatus: A semi-batch stirred tank reactor connected to a gas reservoir of known volume. The reactor is equipped with pressure and temperature controls and sensors.
- Procedure: The reactor is filled with water and brought to the desired experimental temperature. The system is then pressurized with ethane to a specific initial pressure, and the stirrer is activated at a constant speed.
- Data Acquisition: The pressure in the reactor is monitored over time. The rate of hydrate formation is calculated from the rate of pressure drop, using real gas equations of state to determine the number of moles of ethane consumed.[6][12]
- Analysis: The gas consumption rate (moles/time) is determined. This data can be used to test kinetic models and understand the influence of variables like pressure, temperature, and additives on the formation rate.[16]

Protocol: Structural Identification using Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique used to identify hydrate structures and the occupancy of guest molecules within the cages.

- Apparatus: A high-pressure optical cell coupled with a Raman spectrometer.
- Procedure: Hydrates are formed within the optical cell following a protocol similar to that for phase equilibrium studies. The laser from the spectrometer is focused on the hydrate crystals.
- Analysis: The Raman spectrum is collected. For **ethane hydrate**, the C-C symmetric stretching mode is particularly informative. A single peak indicates ethane in one environment (e.g., the large $5^{12}6^2$ cage of sI), while a split peak can indicate that ethane molecules are entrapped in different environments, such as both the large and small cages of the sI lattice, which can occur at high pressures.[5] This technique is also crucial for distinguishing between sI and sII structures in mixed-gas hydrates.[8][18]

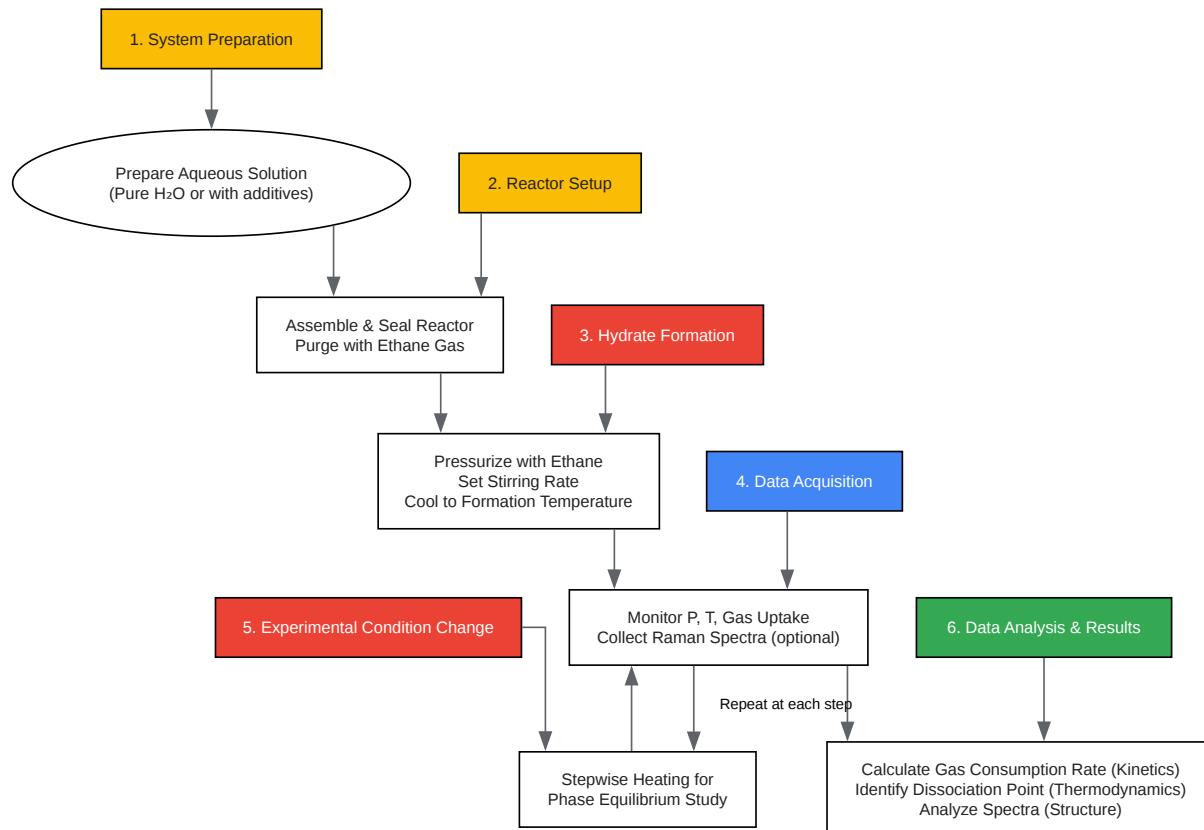
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Diagram 2: Generalized experimental workflow for studying **ethane hydrate**. (Max Width: 760px)

Conclusion

The formation of **ethane hydrate** from dissolved gas in aqueous solutions is a complex interplay of thermodynamics, kinetics, and molecular-level interactions. While pure ethane

reliably forms a Structure I hydrate, its formation conditions are sensitive to pressure, temperature, and the presence of chemical additives. Understanding these phenomena is crucial for both preventing unwanted hydrate blockages in industrial settings and for developing new technologies based on gas hydrates. Advanced experimental techniques, particularly when combined with molecular dynamics simulations, continue to provide deeper insights into the fundamental mechanisms of nucleation and growth, paving the way for more precise control over these phase transition processes.

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